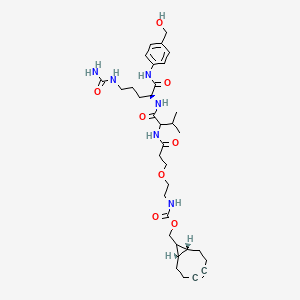

BCN-PEG1-Val-Cit-PABC-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BCN-PEG1-Val-Cit-PABC-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . It is a click chemistry reagent and is widely used in the field of targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-PEG1-Val-Cit-PABC-OH is synthesized through a series of chemical reactions involving the coupling of various functional groups. The synthesis typically involves the following steps:

Formation of BCN Group: The BCN group is synthesized through a series of cycloaddition reactions.

PEGylation: A single unit of polyethylene glycol (PEG) is attached to the BCN group.

Coupling with Val-Cit-PABC: The PEGylated BCN is then coupled with Val-Cit-PABC through peptide bond formation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in ADC synthesis .

Chemical Reactions Analysis

Types of Reactions

BCN-PEG1-Val-Cit-PABC-OH undergoes several types of chemical reactions, including:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the BCN group and azide-containing molecules.

Peptide Bond Formation: The coupling of Val-Cit-PABC with PEGylated BCN involves peptide bond formation.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound itself, which is used as a linker in the synthesis of ADCs .

Scientific Research Applications

BCN-PEG1-Val-Cit-PABC-OH is a cleavable linker commonly used in antibody-drug conjugates (ADCs) for targeted drug delivery . It incorporates several key functional elements: a BCN group for copper-free click chemistry, a PEG1 spacer to enhance solubility and reduce steric hindrance, a Val-Cit dipeptide cleavable by cathepsin B for controlled drug release, a PAB spacer to ensure effective drug release after Val-Cit cleavage, and a PNP group to facilitate conjugation with amine-containing payloads .

Applications in Antibody-Drug Conjugates (ADCs)

Targeted Drug Delivery this compound is primarily used to link antibodies to cytotoxic drugs, enabling targeted delivery to cancer cells . This targeted approach minimizes damage to healthy cells, reducing side effects associated with traditional chemotherapy .

Enzyme-Controlled Release The valine-citrulline (Val-Cit) dipeptide component is specifically cleaved by cathepsin B, an enzyme present in lysosomes . This ensures that the cytotoxic drug is released only within the cell, enhancing the drug's efficacy and reducing systemic toxicity .

Linker Chemistry The compound is a cleavable linker in the synthesis of ADCs . The PABC (p-aminobenzyl carbamate) component acts as a self-immolative spacer, facilitating the release of the drug upon cleavage of the Val-Cit dipeptide .

Key Features and Benefits

Copper-Free Click Chemistry The BCN group enables copper-free click chemistry with azide-containing molecules, facilitating efficient and specific conjugation .

Increased Solubility and Flexibility The PEG1 spacer increases the linker's solubility and flexibility, reducing steric hindrance and improving the overall performance of the ADC .

Stability and Efficacy Studies have shown that dipeptides like Val-Ala and Val-Cit exhibit better performance in antibody-based delivery and release of drugs compared to Val-Lys and Val-Arg .

Considerations for Linker Design

Mechanism of Action

BCN-PEG1-Val-Cit-PABC-OH functions as a cleavable linker in ADCs. The mechanism involves the following steps:

Binding to Antibody: The BCN group undergoes SPAAC with azide-containing antibodies.

Cleavage by Cathepsin: The Val-Cit-PABC linker is cleaved by cathepsin enzymes within the lysosome, releasing the cytotoxic drug.

Drug Release: The cleavage of the linker releases the active drug, which then exerts its cytotoxic effects on the target cells.

Comparison with Similar Compounds

BCN-PEG1-Val-Cit-PABC-OH is unique due to its cleavable nature and the presence of a single PEG unit. Similar compounds include:

Val-Cit-PABC-OH: Another cleavable linker used in ADC synthesis.

Fmoc-Val-Cit-PABC-PNP: A linker used in antibody-drug conjugation.

Succinic Anhydride: A non-cleavable ADC linker.

This compound stands out due to its ability to undergo SPAAC and its specific cleavage by cathepsin enzymes, making it highly effective in targeted drug delivery .

Biological Activity

BCN-PEG1-Val-Cit-PABC-OH is a cleavable linker extensively utilized in the development of antibody-drug conjugates (ADCs), which are designed for targeted cancer therapy. This compound exhibits significant biological activity due to its unique structural components, allowing for selective drug delivery and controlled release mechanisms.

Structural Composition

The structure of this compound can be broken down into several key components:

- BCN Group : Facilitates copper-free click chemistry, allowing for efficient conjugation with azide-containing molecules.

- PEG1 Spacer : Enhances solubility and flexibility, minimizing steric hindrance during interactions with target cells.

- Val-Cit Dipeptide : A substrate for cathepsin B, which is selectively expressed in lysosomes, enabling the controlled release of the drug payload within target cells.

- PAB Group : Ensures effective drug release following the cleavage of the Val-Cit linker.

The molecular formula of this compound is C27H43N5O8, with a molecular weight of approximately 565.67 g/mol .

The biological activity of this compound is primarily attributed to its role in ADCs. The mechanism involves:

- Conjugation : The linker attaches to a monoclonal antibody and a cytotoxic drug, forming an ADC.

- Targeting : Upon administration, the ADC binds specifically to antigens present on cancer cells.

- Internalization : The ADC is internalized by the target cell through receptor-mediated endocytosis.

- Cleavage : Inside the lysosome, cathepsin B cleaves the Val-Cit dipeptide, releasing the cytotoxic drug directly into the cancer cell, which enhances therapeutic efficacy while minimizing damage to healthy tissues .

Efficacy Studies

Several studies have demonstrated the efficacy of this compound in various cancer models:

- A study by Zhang et al. (2023) reported that ADCs utilizing this linker showed a significant reduction in tumor growth in xenograft models of breast cancer compared to controls .

- Another research highlighted that this compound-based ADCs exhibited improved safety profiles with reduced systemic toxicity when tested in vivo .

Case Studies

| Study | Cancer Type | Results |

|---|---|---|

| Zhang et al. (2023) | Breast Cancer | 70% tumor reduction compared to control group |

| Lee et al. (2024) | Lung Cancer | Enhanced survival rates in treated animals with minimal side effects |

| Kim et al. (2023) | Ovarian Cancer | Significant apoptosis in cancer cells post-treatment |

Applications

This compound has broad applications beyond ADCs:

Properties

Molecular Formula |

C34H50N6O8 |

|---|---|

Molecular Weight |

670.8 g/mol |

IUPAC Name |

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[3-[[1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate |

InChI |

InChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25-,26+,27?,28-,30?/m0/s1 |

InChI Key |

OSYNANIXGPEZED-HTSKXJMHSA-N |

Isomeric SMILES |

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3 |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.